PD 407824

Catalog No.
S538745
CAS No.
622864-54-4
M.F
C20H12N2O3
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD 407824

CAS Number

622864-54-4

Product Name

PD 407824

IUPAC Name

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25)

InChI Key

IAUZTOZLTFSMIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O

Solubility

Soluble in DMSO

Synonyms

PD0407824; PD-0407824; PD 0407824; PD407824; PD-407824; PD 407824

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O

Description

The exact mass of the compound 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione is 328.08479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Cell Cycle Regulation:

The primary area of scientific research involving 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione, also known as PD-407824, focuses on its role in cell cycle regulation. Studies have shown that PD-407824 acts as a selective inhibitor of Wee1 and Chk1 proteins [2]. These proteins play a critical role in regulating the cell cycle and DNA damage response [2]. By inhibiting these proteins, PD-407824 can potentially halt cell division, making it a valuable tool for cancer research [2].

Here are some sources for further reading:

  • Procurenet Limited describes PD-407824 as a member of the Library of Pharmacologically Active Compounds (LOPAC Pfizer) due to its potential for targeting Wee1/Chk1 [2].

Future Research Directions:

Given PD-407824's ability to inhibit Wee1 and Chk1, researchers are exploring its potential as an anti-cancer therapeutic agent. The compound's high purity ( exceeding 98% HPLC) makes it suitable for further investigation in pre-clinical models [2].

Here are some resources for additional information:

  • Sigma-Aldrich sells PD-407824 (CAS No.: 622864-54-4) for scientific research purposes [3]. This suggests ongoing scientific interest in the compound's properties.

PD 407824 is a small molecule compound known for its role as a selective inhibitor of checkpoint kinase 1 (CHK1) and WEE1 kinases. It has the chemical structure of 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, with a CAS number of 622864-54-4. This compound is particularly notable for its ability to enhance the sensitivity of various cancer cells to chemotherapy agents, specifically cisplatin, making it a subject of interest in cancer research and treatment strategies .

The primary mechanism of action for 9-hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione remains under investigation. Research suggests this compound may act as an inhibitor of the Wee1 checkpoint kinase, a protein involved in cell cycle regulation []. Inhibiting Wee1 could potentially halt cancer cell proliferation. More research is needed to fully elucidate the specific mechanism of action.

PD 407824 primarily acts through the inhibition of CHK1 and WEE1 kinases. The IC50 values for PD 407824 are approximately 47 nM for CHK1 and 97 nM for WEE1, indicating its potency in blocking these pathways . By inhibiting these kinases, PD 407824 disrupts cell cycle checkpoints, leading to increased susceptibility of cancer cells to DNA-damaging agents like cisplatin. This mechanism is particularly beneficial in overcoming chemoresistance in certain tumor types .

The biological activity of PD 407824 has been extensively studied in various cellular models. It has shown efficacy in sensitizing ovarian cancer cells (such as SKOV3 and OVCAR-3) to cisplatin treatment, even in cisplatin-resistant cell lines like A2780cis. This sensitization occurs at low concentrations (0.5 µM), highlighting its potential as an adjunctive therapy in cancer treatment . Additionally, PD 407824 has been implicated in enhancing bone morphogenetic protein (BMP) signaling pathways, which are crucial for cellular differentiation processes .

The synthesis of PD 407824 involves multi-step organic reactions that typically include the formation of the pyrrolo[3,4-c]carbazole core followed by functional group modifications to achieve the final compound. While specific synthetic routes are proprietary and may vary among laboratories, they generally involve:

  • Formation of the Pyrrolo Carbazole Framework: Utilizing precursors that undergo cyclization reactions.
  • Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
  • Purification: Employing chromatographic techniques to isolate PD 407824 with high purity .

PD 407824 is primarily used in research settings focused on cancer biology and drug development. Its applications include:

  • Cancer Therapy: As a chemosensitizer to enhance the efficacy of cisplatin and potentially other chemotherapeutic agents.
  • Stem Cell Research: Investigating its role in promoting differentiation through BMP signaling pathways.
  • Drug Development: Serving as a lead compound for developing new inhibitors targeting CHK1 and WEE1 kinases .

Studies have demonstrated that PD 407824 interacts with various signaling pathways beyond CHK1 and WEE1 inhibition. For instance, it enhances BMP signaling by increasing cellular responsiveness to BMP4, which plays a critical role in stem cell differentiation and tissue regeneration . Additionally, its effects on cell cycle regulation make it a valuable tool for studying tumor biology and therapeutic resistance mechanisms.

PD 407824 shares structural and functional similarities with several other compounds that target checkpoint kinases or enhance BMP signaling. Here’s a comparison with some notable compounds:

Compound NameMechanism of ActionUnique Features
MK-1775WEE1 inhibitorSelectively sensitizes p53-deficient tumor cells
AZD1775WEE1 inhibitorAdvanced clinical trials for various cancers
LY2603618CHK1 inhibitorFocused on enhancing responses to DNA-damaging agents
DorsomorphinBMP signaling inhibitorInhibits BMP signals required for embryogenesis

PD 407824 is unique due to its dual inhibitory action on both CHK1 and WEE1 kinases while also acting as a BMP sensitizer, setting it apart from other compounds that may target only one pathway or have different therapeutic focuses .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

328.08479225 g/mol

Monoisotopic Mass

328.08479225 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-HYDROXY-4-PHENYL-6H-PYRROLO[3,4-C]CARBAZOLE-1,3-DIONE

Dates

Modify: 2023-08-15
1. Neurofibromatoses therapeutic agents and screening for same. By Fernandez-Valle, Cristina. From PCT Int. Appl. (2013), WO 2013138463 A1 20130919.
2. Methods of treating cancer via modulation of deoxythymidylate kinase (DTYMK) and checkpoint kinase-1 (CHK1). By Wong, Kwok-Kin; Liu, Yan. From PCT Int. Appl. (2013), WO 2013103836 A2 20130711.
3. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. By Hermanson, Spencer B.; Carlson, Coby B.; Riddle, Steven M.; Zhao, Jing; Vogel, Kurt W.; Nichols, R. Jeremy; Bi, Kun. From PLoS One (2012), 7(8), e43580. ,
4. Exploring protein kinase inhibitors. Unveiling gemcitabine resistance in pancreatic cancer. Comments. By Kim, Yeon Jeong; Hong, Young Bin; Cho, Chi Heum; Seong, Yeon-Sun; Bae, Insoo. From Pancreas (Hagerstown, MD, United States) (2012), 41(5), 804-805. ,
5. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. By Jester, Benjamin W.; Gaj, Alicia; Shomin, Carolyn D.; Cox, Kurt J.; Ghosh, Indraneel. From Journal of Medicinal Chemistry (2012), 55(4), 1526-1537. ,
6. Novel combinations including a CENP-E inhibitor as cancer treatments. By Weber, Barbara; Wooster, Richard F.. From PCT Int. Appl. (2011), WO 2011031308 A1 20110317.
7. Postprocessing of Protein-Ligand Docking Poses Using Linear Response MM-PB/SA: Application to Wee1 Kinase Inhibitors. By Wichapong, Kanin; Lawson, Michael; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From Journal of Chemical Information and Modeling (2010), 50(9), 1574-1588.
8. RNAi screening of the kinome identifies modulators of cisplatin response in ovarian cancer cells. By Arora, Shilpi; Bisanz, Kristen M.; Peralta, Lourdes A.; Basu, Gargi D.; Choudhary, Ashish; Tibes, Raoul; Azorsa, David O.. From Gynecologic Oncology (2010), 118(3), 220-227.
9. A Coiled-Coil Enabled Split-Luciferase Three-Hybrid System: Applied Toward Profiling Inhibitors of Protein Kinases. By Jester, Benjamin W.; Cox, Kurt J.; Gaj, Alicia; Shomin, Carolyn D.; Porter, Jason R.; Ghosh, Indraneel. From Journal of the American Chemical Society (2010), 132(33), 11727-11735.
10. Receptor-based 3D-QSAR studies of checkpoint Wee1 kinase inhibitors. By Wichapong, Kanin; Lindner, Marc; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From European Journal of Medicinal Chemistry (2009), 44(4), 1383-1395.
11. Improvement of multivariate image analysis applied to quantitative structure-activity relationship (QSAR) analysis. By using wavelet-principal component analysis ranking variable selection and least-squares support vector machine regression: QSAR study of checkpoint kinase WEE1 inhibitors. By Cormanich, Rodrigo A.; Goodarzi, Mohammad; Freitas, Matheus P.. From Chemical Biology & Drug Design (2009), 73(2), 244-252.
12. Computer Simulations Reveal a Novel Nucleotide-Type Binding Orientation for Ellipticine-Based Anticancer c-kit Kinase Inhibitors. By Thompson, Damien; Miller, Charlotte; McCarthy, Florence O.. From Biochemistry (2008), 47(39), 10333-10344.
13. Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. By Smaill, Jeff B.; Baker, Edward N.; Booth, R. John; Bridges, Alexander J.; Dickson, James M.; Dobrusin, Ellen M.; Ivanovic, Ivan; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; et al. From European Journal of Medicinal Chemistry (2008), 43(6), 1276-1296.
14. 3D-QSAR studies of Checkpoint Kinase Weel inhibitors based on molecular docking, CoMFA and CoMSIA. By Yi, Ping; Fang, Xin; Qiu, Minghua. From European Journal of Medicinal Chemistry (2008), 43(5), 925-938. , DOI:10.1016/j.ejmech.2007.06.021
15. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure-Activity Relationships for Chromophore Modification and Phenyl Ring Substitution. By Palmer, Brian D.; Thompson, Andrew M.; Booth, R. John; Dobrusin, Ellen M.; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; Mitchell, Lorna H.; Ortwine, Daniel F.; Smaill, Jeff B.; et al. From Journal of Medicinal Chemistry (2006), 49(16), 4896-4911. , DOI:10.1021/jm0512591
16. Structure and Inhibition of the Human Cell Cycle Checkpoint Kinase, Wee1A Kinase. By Squire, Christopher J.; Dickson, James M.; Ivanovic, Ivan; Baker, Edward N.. From Structure (Cambridge, MA, United States) (2005), 13(4), 541-550.
17. Modified human Wee1 kinase, crystals of peptide/inhibitor complexes containing such modified Wee1, and methods of use in the design and screening of Wee1 modulators. By Baker, Edward Neill; Booth, Richard John; Kraker, Alan J.; Ortwine, Daniel Fred; Dickson, James Michael Jeremy; Ivanovic, Ivan; Squire, Christopher John. From U.S. Pat. Appl. Publ. (2005), US 20050037476 A1 20050217.
18. Preparation of pyrrolocarbazoles, benzofuroisoindoles, and azacyclopentafluorenes inhibitors of checkpoint kinases WEE1 and CHK1. By Booth, Richard John; Denny, William Alexander; Dobrusin, Ellen Myra; Kraker, Alan John; Mitchell, Lorna Helen; Smaill, Jeffrey Bruce; Thompson, Andrew Mark; Lee, Ho Huat; Mccarthy, Florence Oliver Joseph; Palmer, Brian Desmond. From PCT Int. Appl. (2003), WO 2003091255 A1 20031106.

Explore Compound Types